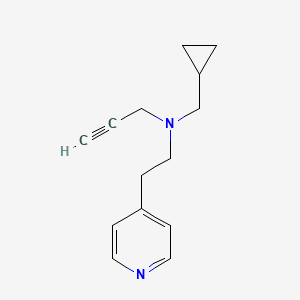
N-(Cyclopropylmethyl)-N-(2-pyridin-4-ylethyl)prop-2-yn-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Cyclopropylmethyl)-N-(2-pyridin-4-ylethyl)prop-2-yn-1-amine, also known as CP-544, 959, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CP-544, 959 is a selective antagonist of the neurotensin receptor type 1 (NTS1) and has been shown to have an impact on various physiological processes.
Applications De Recherche Scientifique
Recyclable Copper Catalyst Systems for C-N Bond Forming Reactions
Recent developments in recyclable copper catalyst systems have shown significant potential in C-N bond forming reactions between various amines and aryl halides or arylboronic acids. These systems offer a sustainable approach for the synthesis of complex organic compounds, highlighting the importance of catalyst optimization and recyclability for commercial exploitation (Kantam et al., 2013).
Arylmethylidene Derivatives Reactions
The reactions of arylmethylidene derivatives of 3H-furan-2-ones with various nucleophiles have been systematically studied, demonstrating the versatility of these reactions in synthesizing a broad range of compounds. This review showcases the diversity of products obtainable from these reactions, including amides, hydrazides, and heterocyclic compounds, among others (Kamneva et al., 2018).
Analysis and Degradation of Nitrogen-Containing Compounds
The analysis of nitrogen-containing compounds, particularly those involved in the formation of heterocyclic aromatic amines (HAAs) during food processing, is crucial for understanding their impact on food safety and human health. Advanced oxidation processes (AOPs) have been identified as effective methods for the degradation of these compounds, improving the efficacy of water treatment and mitigating potential health risks associated with HAAs (Bhat & Gogate, 2021).
Propriétés
IUPAC Name |
N-(cyclopropylmethyl)-N-(2-pyridin-4-ylethyl)prop-2-yn-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2/c1-2-10-16(12-14-3-4-14)11-7-13-5-8-15-9-6-13/h1,5-6,8-9,14H,3-4,7,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBWVFUYIGOJJLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN(CCC1=CC=NC=C1)CC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-chloro-6-fluorophenyl)(cyano)methyl]-3-(5-methyloxolan-2-yl)propanamide](/img/structure/B2969339.png)
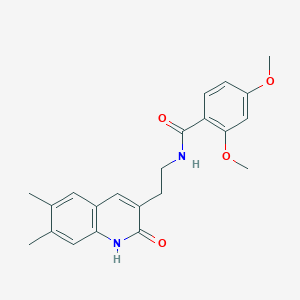
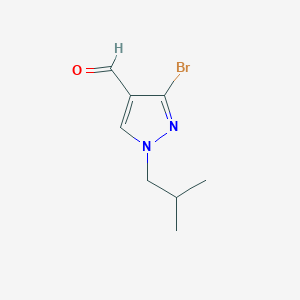

![N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methyl-2-(4-pyridinyl)-5-pyrimidinecarboxamide](/img/structure/B2969345.png)
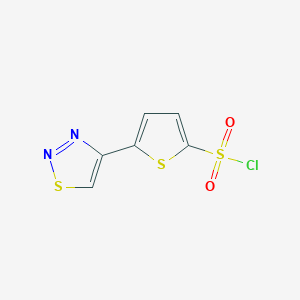
![2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-mesitylacetamide](/img/structure/B2969349.png)

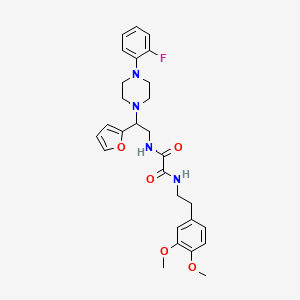
![Benzo[d]thiazol-2-yl(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2969354.png)
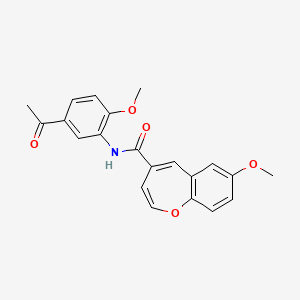
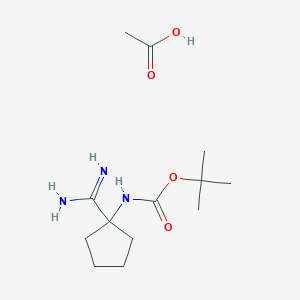
![7-chloro-N-(4-methoxybenzyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2969359.png)
![N-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide](/img/structure/B2969360.png)